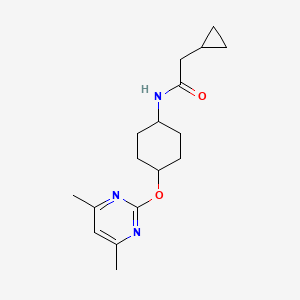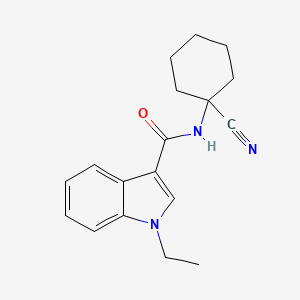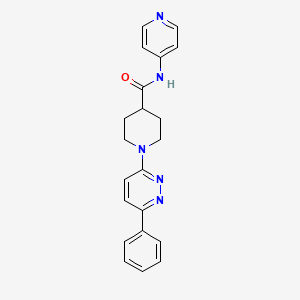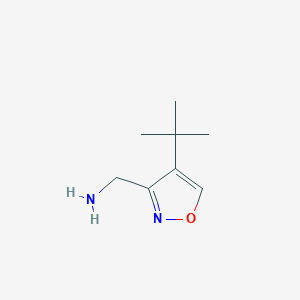
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiviral Activity
A novel route to synthesize benzamide-based 5-aminopyrazoles and their derivatives has been explored, highlighting significant anti-influenza A virus (H5N1) activities among the synthesized compounds. This discovery points towards potential therapeutic applications against avian influenza, with specific compounds exhibiting viral reduction in the range of 85–65% (Hebishy et al., 2020).
Heterocyclic Synthesis for Biological Evaluation
Innovative syntheses of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide have been reported. These compounds, after being tested for antimicrobial and antifungal activity, have shown moderate to strong efficacy, indicating their potential as antimicrobial agents (Al-Omran & El-Khair, 2005).
Functionalization Reactions and Theoretical Studies
Experimental and theoretical studies have provided insights into the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine. These findings contribute to our understanding of reaction mechanisms and the potential for developing novel compounds (Yıldırım, Kandemirli, & Demir, 2005).
Histone Deacetylase Inhibition
The discovery of a small molecule, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has highlighted its role as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant antitumor activity and has entered clinical trials, offering a promising avenue for cancer treatment (Zhou et al., 2008).
Catalyst-Free Synthesis and Drug Discovery
Catalyst-free synthesis methods for creating novel benzamide derivatives have been explored, providing an efficient and sustainable approach to drug discovery and development. These methods pave the way for the synthesis of compounds with potential therapeutic applications (Liu et al., 2014).
Antagonist Activity Against CB1 Cannabinoid Receptor
Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor have unveiled antagonist activities. This research contributes to the understanding of cannabinoid receptor interactions and potential therapeutic targets (Shim et al., 2002).
Propiedades
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMWVCWSPZMKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)




![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)



![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)



